molecular formula C15H20N2O3 B7628229 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-piperazin-1-ylethanone

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-piperazin-1-ylethanone

Cat. No.: B7628229
M. Wt: 276.33 g/mol
InChI Key: YCNWIWWHADGXPG-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-piperazin-1-ylethanone, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzodioxepines and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-piperazin-1-ylethanone involves its interaction with the 5-HT2C receptor. This compound acts as a selective antagonist of this receptor, which leads to a decrease in its activity. This results in a reduction in the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, anxiety, and appetite. The net effect of this is an improvement in the symptoms of psychiatric disorders such as anxiety and depression.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, anxiety, and appetite. This leads to an improvement in the symptoms of psychiatric disorders such as anxiety and depression. This compound has also been found to have anxiolytic and antidepressant effects, which make it a promising candidate for the treatment of these disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-piperazin-1-ylethanone is that it exhibits selective antagonism of the 5-HT2C receptor. This makes it a promising candidate for the treatment of various psychiatric disorders, as it has fewer side effects than other drugs that act on multiple receptors. However, one of the limitations of this compound is that it has poor solubility in water, which can make it difficult to administer in clinical settings.

Future Directions

There are several future directions for the research on 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-piperazin-1-ylethanone. One possible direction is to investigate its potential as a treatment for other psychiatric disorders such as schizophrenia and bipolar disorder. Another direction is to study its mechanism of action in more detail, in order to gain a better understanding of how it produces its therapeutic effects. Additionally, further research is needed to optimize the synthesis method of this compound to improve its yield and purity.

Synthesis Methods

The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-piperazin-1-ylethanone involves a series of steps that have been described in detail in the literature. The starting material for the synthesis is 2,3-dihydrobenzo[b][1,4]dioxepin-5-ol, which is subjected to a series of reactions to obtain the final product. The synthesis method involves the use of various reagents and catalysts, and the final product is obtained in good yield and purity.

Scientific Research Applications

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-piperazin-1-ylethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anxiolytic, antidepressant, and antipsychotic effects. This compound has been shown to act as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, anxiety, and appetite. This makes this compound a promising candidate for the treatment of various psychiatric disorders.

Properties

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-piperazin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-15(17-6-4-16-5-7-17)11-12-2-3-13-14(10-12)20-9-1-8-19-13/h2-3,10,16H,1,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNWIWWHADGXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)CC(=O)N3CCNCC3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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